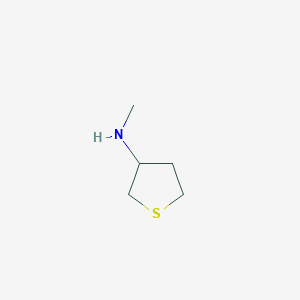

N-methylthiolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylthiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIZYDPXOJIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Methylthiolan 3 Amine and Analogous Thiolane Derived Amines

Established Synthetic Pathways for Amine Moiety Incorporation

The creation of the amine group on the thiolane ring is a critical step, achievable through various well-documented chemical transformations.

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. In the context of N-methylthiolan-3-amine, this typically involves the reaction of tetrahydrothiophen-3-one (B87284) with methylamine. The process begins with the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This direct approach is highly efficient for producing N-substituted amines. google.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reagent can influence reaction conditions and selectivity. For instance, transfer hydrogenation conditions, which use hydrogen donors like formic acid, can also be employed and are often favored for their operational simplicity. google.com The Leuckart-Wallach reaction represents a specific variant of reductive amination using formic acid or its derivatives as the hydrogen donor. ambeed.com

A significant advancement in this area is the use of biocatalysis. KetoREDuctases (KREDs) have been engineered to perform highly enantioselective reductions of ketones like tetrahydrothiophene-3-one, which is a precursor for the amine. acs.orgpugetsound.edu While this produces a chiral alcohol, subsequent conversion to an amine can retain the stereochemical purity.

Direct N-Alkylation Methodologies for Secondary Amines

Direct N-alkylation is a fundamental strategy for synthesizing secondary and tertiary amines. organic-chemistry.org In this approach, a primary amine precursor, 3-aminothiolane, is reacted with a methylating agent. This method is particularly useful when the primary amine is readily available. vulcanchem.com

The N-alkylation of aminothiophenes, which are structurally related to the target compound, has been noted to be challenging under mild conditions. nih.gov However, for saturated systems like 3-aminothiolane, standard alkylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used, often in the presence of a base to neutralize the acid formed during the reaction. nih.gov More contemporary and greener approaches utilize methanol (B129727) as the methylating agent in the presence of a ruthenium or iridium catalyst. organic-chemistry.org

To improve selectivity and avoid over-alkylation (formation of a quaternary ammonium (B1175870) salt), protective group strategies or specialized reagents may be employed. For example, cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

Table 1: Comparison of N-Alkylation Reagents

| Reagent/Catalyst System | Description | Advantages | Disadvantages |

|---|---|---|---|

| Methyl Halides (e.g., CH₃I) | Classic electrophilic methylating agent. | High reactivity. | Can lead to over-alkylation; toxic. |

| Dimethyl Sulfate | Strong methylating agent. | Effective and relatively inexpensive. | Highly toxic and corrosive. |

| Methanol with Ru/Ir Catalyst | Catalytic "borrowing hydrogen" method. | Atom economical (water is the only byproduct). organic-chemistry.org | Requires precious metal catalyst; may need higher temperatures. |

| Formaldehyde (B43269)/Formic Acid | Eschweiler-Clarke reaction for methylation. | Uses inexpensive reagents. | Can require stoichiometric reagents and specific workup. |

| 9-BBN Chelation | Used for selective mono-alkylation of amino alcohols. organic-chemistry.org | High selectivity for mono-alkylation. | Primarily demonstrated for amino alcohols. |

Multicomponent Coupling Reactions for Amine Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. tandfonline.com

While specific MCRs for the direct synthesis of this compound are not prominently documented, analogous reactions for synthesizing other complex amines and thiophene (B33073) derivatives are well-established. researchgate.netnih.govtandfonline.com For instance, the Mannich reaction involves an aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine. organic-chemistry.org Conceptually, a thiolane-based substrate could participate in such a reaction. Another example is the Petasis reaction, a three-component reaction involving an amine, a carbonyl compound, and a boronic acid. ambeed.com

Recent progress in MCRs includes the development of novel reactions like the furan-thiol-amine (FuTine) reaction, which assembles pyrroles from these three components, demonstrating the power of MCRs in heterocycle synthesis. researchgate.net An iridium-catalyzed three-component coupling of carbonyl compounds, amines, and methanol has also been developed for the tandem synthesis of N-methylated tertiary amines. rsc.org These examples highlight the potential for developing a specific MCR for this compound.

Synthesis of this compound from Thiolane Precursors

The most common precursor for the synthesis of this compound is tetrahydrothiophen-3-one. ambeed.comacs.org This ketone is a commodity chemical and can be synthesized through methods like the condensation of a thioglycolic ester with an acrylic ester. acs.org

The synthesis route typically proceeds via the reductive amination of tetrahydrothiophen-3-one with methylamine, as detailed in section 2.1.1. This one-step conversion is highly direct.

An alternative, multi-step pathway involves first reducing the ketone to the corresponding alcohol, (R)-tetrahydrothiophene-3-ol. This reduction can be achieved with high enantioselectivity using evolved ketoreductase enzymes. acs.orgacs.org The alcohol can then be converted to the amine. This two-step process is longer but offers excellent stereochemical control.

Preparation of this compound Salts (e.g., Hydrochloride)

Amine compounds are often converted into their salt forms, such as hydrochlorides, to improve their stability, solubility, and ease of handling. gla.ac.uk The hydrochloride salt of this compound can be prepared by treating the free amine with hydrochloric acid. unirioja.esgoogle.com

The general procedure involves dissolving the purified this compound free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. google.com A solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether or ethanol) is then added, typically at a reduced temperature to control the exothermic reaction. google.com The hydrochloride salt usually precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any excess acid or impurities, and then dried under vacuum. unirioja.esresearchgate.net The formation of the salt is confirmed by the changes in the N-H stretching vibrations in the infrared (IR) spectrum. gla.ac.uk

Table 2: Common Solvents for Hydrochloride Salt Formation

| Solvent | Typical Use | Rationale |

|---|---|---|

| Diethyl Ether | For precipitating the salt from a solution of the free base. | Low polarity, good for inducing precipitation. |

| Ethyl Acetate | A common solvent for the reaction and precipitation. google.com | Moderate polarity, good balance of solubility for reactants and insolubility for the product salt. |

| Isopropanol (IPA) | Can be used as the reaction solvent. | Can dissolve both the free base and HCl. |

| Methanol/Ethanol | Often used to prepare the HCl solution. | Good solubility for HCl gas. |

Flow Chemistry and Scalability Considerations in this compound Synthesis

For larger-scale production, transitioning from batch processing to continuous flow chemistry offers significant advantages in terms of safety, consistency, and scalability. rsc.orgmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time by passing reagents through a network of tubes and reactors. beilstein-journals.org

Key considerations for scaling up the synthesis of this compound include:

Heat Management : Reductive amination and salt formation are often exothermic. Flow reactors, with their high surface-area-to-volume ratio, excel at dissipating heat, preventing dangerous temperature spikes and improving product purity. beilstein-journals.org

Reagent Handling : Flow systems can safely handle hazardous or unstable reagents by generating them in situ as needed.

Scalability : Scaling up a flow process involves running the system for a longer duration or using parallel reactors, rather than using larger, potentially more hazardous, batch reactors. semanticscholar.org This makes scaling more predictable and often safer. acs.org

Reaction Chemistry and Transformational Studies of N Methylthiolan 3 Amine

Nucleophilic and Basic Properties of the Amine Functionality

The chemical behavior of N-methylthiolan-3-amine is largely governed by the presence of a lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile. byjus.comlibretexts.orglibretexts.org

As a base, this compound can accept a proton from an acid to form the corresponding ammonium (B1175870) salt. byjus.comlibretexts.org The basicity of an amine is typically expressed by the pKa of its conjugate acid. openstax.org Simple alkylamines generally have pKa values for their ammonium ions in the range of 10 to 11. libretexts.orgopenstax.org The alkyl group, in this case, the methyl and the thiolane ring, are electron-releasing, which increases the electron density on the nitrogen atom and makes it a stronger base compared to ammonia. physicsandmathstutor.commasterorganicchemistry.com

The nucleophilic character of this compound is demonstrated in its reactions with electrophilic centers. libretexts.orgsavemyexams.com The lone pair of electrons on the nitrogen can attack electron-deficient atoms, leading to the formation of new covalent bonds. libretexts.orgchemguide.co.uk This property is fundamental to many of the derivatization reactions discussed later in this article. Amines are generally considered good nucleophiles, often more so than their alcohol or ether counterparts, due to the greater polarizability and lower electronegativity of nitrogen compared to oxygen. idc-online.com

Reactions Involving the Thiolane Heterocycle

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, can also undergo chemical transformations. wikipedia.org While the amine functionality is often the primary site of reaction, the sulfur atom can be targeted under specific conditions.

One of the most common reactions involving the thiolane moiety is oxidation of the sulfur atom. Oxidation can lead to the formation of a sulfoxide (B87167) or, with stronger oxidizing agents, a sulfone. These transformations can significantly alter the physical and chemical properties of the molecule, including its polarity and reactivity.

Ring-opening reactions of the thiolane ring are also possible, though they typically require more forcing conditions. researchgate.net Such reactions can be initiated by various reagents and can lead to the formation of linear sulfur-containing compounds.

Derivatization Reactions of this compound

The reactivity of the amine functionality allows for a wide range of derivatization reactions, which are crucial for modifying the molecule's properties or for preparing it for specific analytical techniques. thermofisher.comnih.gov

Formation of N-Oxides and Related Derivatives

Tertiary amines can be oxidized to form amine N-oxides, which are compounds containing a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.orgnih.gov While this compound is a secondary amine, it can be converted to a tertiary amine through further alkylation, and this tertiary amine can then be oxidized. The oxidation is typically carried out using reagents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orggoogle.comasianpubs.org The formation of N-oxides can significantly increase the polarity and water solubility of the molecule. nih.gov These derivatives have applications in various fields, including as oxidants and in materials science. thieme-connect.de

| Oxidizing Agent | Product | General Conditions |

| Hydrogen Peroxide (H₂O₂) | N-Oxide of tertiary amine | Often requires a catalyst. google.comasianpubs.org |

| Peroxy acids (e.g., mCPBA) | N-Oxide of tertiary amine | Commonly used in laboratory synthesis. wikipedia.org |

Electrophilic Substitution on the Amine Nitrogen

The nucleophilic nitrogen atom of this compound readily reacts with a variety of electrophiles. byjus.comidc-online.com These reactions, known as electrophilic substitution on the amine nitrogen, are fundamental to building more complex molecules. wikipedia.org

Alkylation: As a secondary amine, this compound can react with alkyl halides in a nucleophilic substitution reaction to form tertiary amines. physicsandmathstutor.comchemguide.co.uk If the reaction continues, a quaternary ammonium salt can be formed. savemyexams.com The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. idc-online.com

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. libretexts.orglibretexts.orgchemguide.co.uk This reaction is a type of nucleophilic acyl substitution. A base is often added to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. byjus.com

Sulfonylation: this compound can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. idc-online.com This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. idc-online.com

| Electrophile | Product Type | Example Reagent |

| Alkyl Halide | Tertiary Amine / Quaternary Ammonium Salt | Methyl Iodide |

| Acyl Chloride | Amide | Acetyl Chloride |

| Acid Anhydride (B1165640) | Amide | Acetic Anhydride |

| Sulfonyl Chloride | Sulfonamide | Benzenesulfonyl Chloride |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The alkylation of amines with alcohols, for instance, can be achieved catalytically, and mechanistic studies involving experimental and computational methods have provided insights into these complex transformations. diva-portal.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination. nih.gov These studies propose detailed reaction pathways and can help in predicting the reactivity of different amines. nih.gov Similarly, mechanistic studies on the α-phosphorylation of N-aryl tertiary amines have highlighted the role of electron-donor-acceptor complexes. rsc.org While these studies may not directly involve this compound, the principles and methodologies are applicable to understanding its reaction mechanisms.

Advanced Spectroscopic and Structural Characterization of N Methylthiolan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within N-methylthiolan-3-amine can be determined with high precision.

Proton and Carbon NMR Techniques

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Based on the analysis of structurally similar compounds like tetrahydrothiophene (B86538) and N-methylcyclopentylamine, the expected chemical shifts can be predicted. spectrabase.comcdnsciencepub.com The protons on the five-membered thiolane ring are expected to appear as complex multiplets due to spin-spin coupling. The N-methyl group will present as a singlet, though it may show coupling to the N-H proton under certain conditions. The proton on the nitrogen (N-H) typically appears as a broad singlet and its chemical shift is dependent on solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The carbon atom bonded to the nitrogen (C3) is expected to be significantly downfield, as is the N-methyl carbon. The carbons adjacent to the sulfur atom (C2 and C5) will also be shifted downfield compared to a simple alkane.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.4 | ~35 | Singlet (or Doublet) |

| H3 (CH-N) | ~3.0 - 3.5 | ~60 - 65 | Multiplet |

| H2, H5 (CH₂-S) | ~2.7 - 3.0 | ~32 - 38 | Multiplet |

| H4 (CH₂-C) | ~1.8 - 2.2 | ~30 - 35 | Multiplet |

| N-H | Variable (e.g., 1.5 - 3.0) | - | Broad Singlet |

Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.

2D NMR Experiments for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. youtube.comresearchgate.netsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. youtube.comresearchgate.netyoutube.com For this compound, cross-peaks would be expected between the proton at C3 and the adjacent protons at C2 and C4. Similarly, the protons at C2 would show correlations to the protons at C3, and the protons at C4 would show correlations to the protons at C3 and C5. This network of correlations allows for the tracing of the proton connectivity throughout the thiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comresearchgate.netsdsu.edu This powerful technique allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal assigned to the N-methyl group would show a cross-peak to the N-methyl carbon signal in the HSQC spectrum.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of this compound. The predicted monoisotopic mass for this compound (C₅H₁₁NS) is 117.06122 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 118.06850 |

| [M+Na]⁺ | 140.05044 |

Data sourced from PubChem predictions. spectrabase.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. cdnsciencepub.com

For this compound, the following fragmentation pathways are plausible:

α-cleavage: Loss of an ethyl radical from the thiolane ring to form a resonance-stabilized iminium ion.

Ring-opening and subsequent fragmentation: Cleavage of the C-S or C-C bonds within the ring can lead to various smaller fragment ions.

Loss of small neutral molecules: Elimination of molecules like H₂S or CH₃N=CH₂ could also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-N bonds of the secondary amine, as well as C-H and C-S bonds. nih.govspectrabase.comchemicalbook.com

N-H Stretch: A moderate to weak, sharp absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the thiolane ring and the methyl group.

N-H Bend: A bending vibration for the secondary amine may appear in the 1550-1650 cm⁻¹ region.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range is indicative of the C-N bond.

C-S Stretch: A weak absorption for the C-S bond is expected in the 600-800 cm⁻¹ region.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. bangor.ac.uk This powerful technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, providing a detailed three-dimensional map of electron density from which the molecular structure can be deduced. bangor.ac.uk

For a molecule like this compound, obtaining a single crystal of sufficient quality is the first and often most challenging step. The process typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the unit cell dimensions and space group of the crystal.

The crystallographic data would provide unambiguous information on several key structural features of this compound:

Conformation of the Thiolan Ring: The five-membered thiolan ring is not planar and can adopt various conformations, such as the envelope or twist (half-chair) forms. X-ray data would reveal the exact conformation present in the solid state, including the puckering parameters of the ring.

Position and Orientation of the N-methylamino Group: The analysis would determine whether the N-methylamino substituent at the C3 position is in an axial or equatorial position relative to the mean plane of the thiolan ring.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-S, C-N, C-C, C-H, N-H) and bond angles would be obtained, offering insights into the molecule's geometry and potential strain.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the secondary amine (N-H) and the lone pairs on the nitrogen and sulfur atoms, as well as van der Waals interactions. These interactions are crucial for understanding the solid-state properties of the compound.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related chiral thiolan derivative is presented in Table 1 to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for a Chiral Thiolan Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.854 |

| b (Å) | 8.213 |

| c (Å) | 10.542 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 572.1 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.145 |

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers, (R)-N-methylthiolan-3-amine and (S)-N-methylthiolan-3-amine. Chiroptical spectroscopy techniques are essential for distinguishing between and characterizing these non-superimposable mirror images. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

The primary chiroptical techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. An ORD spectrum of a chiral compound shows a plain curve (either positive or negative) at wavelengths away from an absorption band and exhibits a characteristic "Cotton effect" (a peak and a trough) in the region of an absorption band. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions of chromophore absorption. The sign and intensity of these peaks are highly sensitive to the stereochemical environment of the chromophore.

For this compound, the relevant chromophores are the C-S-C group of the thiolan ring and the C-N-C group of the secondary amine. While these are not strong chromophores in the typical UV-Vis range, they do exhibit electronic transitions in the far-UV region that can give rise to CD signals. The sign of the observed Cotton effects could be used to assign the absolute configuration of a given enantiomer, often through comparison with empirical rules or theoretical calculations.

A hypothetical set of chiroptical data for the enantiomers of this compound is presented in Table 2 to illustrate how these techniques would differentiate them.

Table 2: Hypothetical Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D (c=1, CHCl₃) | Circular Dichroism (λmax, nm [Δε]) |

|---|---|---|

| (R)-N-methylthiolan-3-amine | +15.2° | 225 (+1.8) |

Computational and Theoretical Investigations of N Methylthiolan 3 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity. For N-methylthiolan-3-amine, such studies would focus on the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecules like this compound. rsc.org DFT calculations can predict a variety of ground-state properties by approximating the electron density of the molecule.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such calculations on organic molecules, including heterocyclic compounds and amines. chimicatechnoacta.runih.gov

Key properties that would be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Electronic Energies: The total electronic energy, from which properties like the enthalpy of formation can be derived.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests higher reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. The electrostatic potential map would likely show a negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 1.9 D |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule of this type based on general principles of computational chemistry.

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing the transition state structures, researchers can predict reaction pathways and activation energies.

For instance, in a reaction where the amine group acts as a nucleophile, DFT could be used to model the approach of an electrophile to the nitrogen atom. The calculations would identify the transition state for this reaction, and the energy difference between the reactants and the transition state would yield the activation energy. This information is invaluable for predicting reaction rates and understanding the factors that control selectivity. Studies on similar cyclic amines have successfully used this approach to elucidate reaction mechanisms. acs.org

Conformational Analysis and Energy Landscapes

The five-membered thiolane ring of this compound is not planar and can adopt several conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the dominant conformation can significantly influence the molecule's properties and reactivity.

Conformational analysis of this compound would involve systematically exploring the potential energy surface as a function of key dihedral angles in the thiolane ring and the orientation of the N-methyl group. This can be achieved through computational methods such as relaxed potential energy surface scans using DFT or semi-empirical methods. The results would reveal the most stable conformers, which for a thiolane ring are typically envelope and twist conformations. acs.orgacs.org

The energy landscape would depict the relative energies of these conformers and the transition states that connect them. For this compound, the position of the N-methyl group (axial vs. equatorial) in the different ring conformations would be a key determinant of their relative stabilities.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-Envelope | 0.00 | 65 |

| Axial-Envelope | 0.85 | 20 |

| Equatorial-Twist | 0.50 | 10 |

| Axial-Twist | 1.50 | 5 |

Note: The values in this table are hypothetical and for illustrative purposes, based on known conformational preferences of substituted five-membered rings.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on a classical force field. psu.edu

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solubility and the influence of the solvent on reactivity.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amine group of this compound and protic solvents.

Conformational Dynamics: The interconversion between different conformers in solution and their relative populations, which can be different from the gas phase due to solvent effects.

Transport Properties: Properties such as the diffusion coefficient can be calculated, which are relevant to its behavior in various applications.

For these simulations, a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field), would be chosen to describe the inter- and intramolecular forces. psu.edu

Predictive Modeling for Chemical Behavior

The data generated from quantum chemical and molecular dynamics studies can be used to build predictive models for the chemical behavior of this compound. These models often take the form of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).

By calculating a range of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular surface area, etc.) for this compound and related compounds, it is possible to develop statistical models that correlate these descriptors with experimental properties like reaction rates, binding affinities, or toxicity. acs.orgchemrxiv.orgrsc.org

For example, the nucleophilicity of the amine can be predicted based on its calculated HOMO energy and other electronic parameters. acs.org Such predictive models are a cornerstone of modern computational chemistry, enabling the rapid screening of virtual compounds and the rational design of molecules with desired properties. chemrxiv.orgrsc.org

Development of Analytical Methodologies for N Methylthiolan 3 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of amines like N-methylthiolan-3-amine. The choice of technique is dictated by the analyte's properties, the sample matrix, and the required sensitivity. Gas chromatography, high-performance liquid chromatography, and ion chromatography are the most prevalent methods.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. mdpi.com Due to its secondary amine functional group and relatively low molecular weight, this compound is amenable to GC analysis. However, direct analysis of polar amines like this compound can be challenging due to strong interactions with the stationary phase, leading to poor peak shape (tailing) and potential analyte loss. mdpi.combre.com To overcome these issues, specialized columns, such as those with a basic deactivation or designed specifically for volatile amines (e.g., Agilent CP-Volamine), are often employed. researchgate.net Another common strategy is chemical derivatization to reduce polarity and increase volatility, which is discussed in section 6.3. mdpi.com GC is frequently coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS), with GC-MS providing definitive identification based on mass spectra. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC. helsinki.fi For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. However, retaining small, polar amines on traditional C18 columns can be difficult. Strategies to improve retention include the use of mobile phases with a high aqueous content, embedded polar group columns, or the addition of ion-pairing reagents. scispace.com Detection is a key consideration in HPLC, as aliphatic amines lack a strong chromophore for UV detection. sigmaaldrich.com Therefore, HPLC analysis of this compound often requires derivatization to attach a UV-active or fluorescent tag or coupling with more universal detectors like a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD). sigmaaldrich.comthermofisher.com

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. phenomenex.com UHPLC systems utilize columns packed with sub-2 µm particles and operate at much higher pressures (up to 15,000 psi). phenomenex.com These features result in narrower peaks, leading to greater separation efficiency and an enhanced signal-to-noise ratio, which improves detection limits. phenomenex.com

For the analysis of this compound, particularly in complex samples or when high throughput is required, UHPLC is the preferred method. phenomenex.com The increased resolving power allows for better separation from matrix components and potential impurities. When coupled with tandem mass spectrometry (UHPLC-MS/MS), it provides a highly sensitive and selective analytical platform capable of quantifying trace levels of the analyte. nih.gov The rapid analysis times, often under 5 minutes, make UHPLC a highly efficient tool for quality control and research applications. nih.govsigmaaldrich.com

Ion Chromatography (IC) is a well-established and powerful technique for the determination of ionic species, including amines. thermofisher.com As weak bases, amines like this compound can be protonated to form cations, making them ideal candidates for analysis by cation-exchange chromatography. thermofisher.comthermofisher.com In this method, the sample is introduced into a column containing a cation-exchange stationary phase. The separation is based on the affinity of the cationic amine for the negatively charged sites on the resin. amazonaws.com

Elution is typically achieved using an acidic mobile phase containing competing cations. thermofisher.com Suppressed conductivity detection is commonly used, where a suppressor column reduces the background conductivity of the eluent, thereby increasing the sensitivity for the analyte ion. thermofisher.com IC offers the advantage of direct analysis without the need for derivatization and is particularly useful for analyzing amines in aqueous matrices, such as industrial wastewater or environmental samples. thermofisher.comamazonaws.comazom.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound | Challenges & Considerations | Common Detectors |

|---|---|---|---|---|

| GC | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | High resolution for volatile compounds; suitable for a relatively small molecule. mdpi.com | Potential for peak tailing due to polarity; thermal instability; may require derivatization. mdpi.combre.com | FID, MS gdut.edu.cn |

| HPLC | Separation based on partitioning between a liquid mobile phase and solid stationary phase. | Versatile; operates at room temperature, avoiding thermal degradation. helsinki.fi | Poor retention on standard RP columns; lacks a native chromophore for UV detection, often requiring derivatization or MS. sigmaaldrich.com | UV (with derivatization), FLD (with derivatization), MS, ELSD sigmaaldrich.comthermofisher.com |

| UHPLC | HPLC using sub-2 µm particles at high pressure. | Faster analysis, higher resolution, and greater sensitivity than HPLC. phenomenex.com Ideal for complex matrices. phenomenex.com | Higher operational pressure requires specialized instrumentation. | MS/MS, UV, FLD phenomenex.comnih.gov |

| IC | Separation of ions based on interaction with an ion-exchange resin. | Direct analysis of the protonated amine without derivatization; excellent for aqueous samples. thermofisher.comamazonaws.com | Primarily for ionic or ionizable compounds; mobile phase compatibility. | Suppressed Conductivity, Amperometry thermofisher.comnih.gov |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances. rsc.org The choice of technique depends heavily on the nature of the sample matrix (e.g., pharmaceutical formulation, environmental water, biological fluid). helsinki.figassnova.no

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. rsc.org To extract this compound, which is a base, the pH of the aqueous sample is typically adjusted to be at least two units above its pKa. This converts the amine to its neutral, free-base form, which can then be extracted into a nonpolar organic solvent. rsc.org

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers higher recovery and cleaner extracts compared to LLE. mdpi.com For this compound, a cation-exchange SPE cartridge is highly effective. The sample is loaded onto the cartridge at a pH where the amine is protonated (cationic) and binds to the sorbent. Interfering components are washed away, and the purified amine is then eluted with a basic solvent or a solvent containing a competing cation. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that involves an extraction and cleanup step. phenomenex.com It is particularly effective for complex solid matrices. The sample is first extracted with a solvent (e.g., acetonitrile), followed by the addition of salts to induce phase separation and remove water. A subsequent cleanup step using dispersive SPE (d-SPE) with specific sorbents removes interfering matrix components like lipids or pigments. phenomenex.com This approach could be adapted for the analysis of this compound in challenging samples like food or soil.

Derivatization Strategies for Enhanced Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound, derivatization is often essential for both GC and HPLC analysis. mdpi.comthermofisher.com

For GC Analysis: The primary goals of derivatization are to increase volatility and thermal stability while reducing polarity to improve peak shape. mdpi.comresearchgate.net Common reactions for secondary amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable, volatile trifluoroacetamide (B147638) derivative. researchgate.netgcms.cz

Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, creating a less polar and more volatile derivative. chemcoplus.co.jp

Carbamate Formation: Chloroformates, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or pentafluorobenzyl chloroformate (PFBCF), react with primary and secondary amines to form stable carbamates suitable for GC analysis. researchgate.net

For HPLC Analysis: Derivatization is primarily used to introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection by UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.com

Dansyl Chloride: Reacts with primary and secondary amines to yield highly fluorescent dansylamide (B1669799) derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to form intensely fluorescent derivatives, allowing for very low detection limits. thermofisher.comresearchgate.net

Table 2: Common Derivatization Reagents for Secondary Amine Analysis

| Reagent | Abbreviation | Analytical Technique | Purpose | Target Groups |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-MS, GC-ECD | Increases volatility, improves peak shape, enables electron capture detection. gcms.cz | Primary and Secondary Amines, Alcohols |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS, GC-FID | Increases volatility and thermal stability by replacing active hydrogens. chemcoplus.co.jp | Amines, Alcohols, Carboxylic Acids, Phenols |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | HPLC-FLD, GC | Adds a highly fluorescent tag for sensitive detection. thermofisher.comresearchgate.net | Primary and Secondary Amines |

| Dansyl Chloride | DNS-Cl | HPLC-FLD | Adds a fluorescent tag for sensitive detection. thermofisher.com | Primary and Secondary Amines, Phenols |

| Pentafluorobenzyl chloroformate | PFBCF | GC-MS, GC-ECD | Forms stable derivatives with enhanced volatility and detector response. researchgate.net | Primary, Secondary, and Tertiary Amines |

Method Validation Principles in Amine Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement and ensures the reliability of analytical data. nih.govd-nb.info For the analysis of this compound, the validation would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pmda.go.jp This is typically demonstrated by analyzing blank samples, spiked samples, and showing a lack of interference at the analyte's retention time.

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r) or coefficient of determination (R²) close to 1.0 is desired. nih.govbohrium.com

Accuracy and Recovery: Accuracy refers to the closeness of the test results to the true value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix. The percentage of the analyte recovered is then calculated. nih.govd-nb.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.govbohrium.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Table 3: Typical Method Validation Acceptance Criteria (based on ICH guidelines)

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.99; baseline resolution from other peaks. pmda.go.jp |

| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) ≥ 0.99. bohrium.com |

| Accuracy | Closeness to the true value, measured by recovery. | Recovery typically within 80-120% of the true value. nih.govnih.gov |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (lower for drug assays). nih.govnih.gov |

| Limit of Quantification (LOQ) | Lowest concentration reliably measured. | Analyte signal should be at least 10 times the noise signal (S/N ≥ 10). nih.gov |

| Limit of Detection (LOD) | Lowest concentration reliably detected. | Analyte signal should be at least 3 times the noise signal (S/N ≥ 3). nih.gov |

N Methylthiolan 3 Amine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Functionalized Heterocycles

The presence of a reactive secondary amine group makes N-methylthiolan-3-amine a valuable precursor for the synthesis of various functionalized heterocycles. Cyclic amines are well-established building blocks for constructing fused heterocyclic systems and for introducing nitrogen-containing functionalities into aromatic rings. organic-chemistry.orgorganic-chemistry.org

One plausible application is in the synthesis of substituted thiophenes, a class of heterocycles with significant importance in medicinal chemistry and materials science. benthamdirect.compharmaguideline.combohrium.comresearchgate.net For instance, this compound could potentially react with α,β-unsaturated carbonyl compounds or other electrophilic reagents to form intermediates that, upon cyclization and subsequent aromatization, would yield thiophene (B33073) derivatives. A general representation of such a synthetic strategy is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur in the presence of an amine catalyst. pharmaguideline.com While not a direct reactant in the classical Gewald reaction, this compound could be envisioned to participate in related multi-component reactions leading to novel thiophene structures.

Furthermore, the secondary amine functionality can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. libretexts.org These derivatization reactions can be a key step in the synthesis of more elaborate heterocyclic systems. For example, acylation followed by an intramolecular cyclization could lead to the formation of bicyclic lactams incorporating the thiolane ring.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | 1,3-Diketone | Fused Pyrimidine | Synthesis of novel bicyclic heterocycles |

| This compound | α-Haloketone | Substituted Thiophene | Development of new thiophene-based scaffolds |

| This compound | Isothiocyanate | Thiourea Derivative | Precursor for thiazolidine (B150603) or other sulfur-nitrogen heterocycles |

This table represents hypothetical reactions based on the known reactivity of secondary amines and is intended to illustrate the potential synthetic utility of this compound.

Role in the Construction of Complex Organic Molecules

The thiolane ring is a structural motif found in a number of bioactive natural products and pharmaceuticals. nih.gov Therefore, this compound can serve as a valuable building block for the total synthesis of such complex molecules, providing a pre-formed five-membered sulfur-containing ring. The presence of the N-methylamino group at the 3-position offers a convenient handle for further functionalization and elaboration of the molecular structure.

For example, in the synthesis of biotin (B1667282) (Vitamin H), which contains a fused thiolane and imidazolidinone ring system, a functionalized thiolane derivative is a key intermediate. While this compound is not a direct precursor to biotin, its structure highlights the importance of substituted thiolanes in the synthesis of biologically important molecules. Synthetic strategies targeting novel alkaloids or other nitrogen-containing natural products could potentially utilize this compound to introduce the thiolane moiety. nih.gov

The general reactivity of amines allows for their use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the assembly of complex organic molecules. mnstate.edu These include Mannich reactions, Michael additions, and reductive aminations. mnstate.edu

| Synthetic Strategy | Role of this compound | Target Molecule Class |

| Reductive Amination | As the amine component reacting with a ketone or aldehyde | Complex secondary or tertiary amines incorporating a thiolane ring |

| Mannich Reaction | As the amine component in the condensation with an aldehyde and a carbon acid | β-Amino carbonyl compounds with a thiolane substituent |

| Michael Addition | As a nucleophile adding to an α,β-unsaturated carbonyl compound | Functionalized adducts for further cyclization or elaboration |

This table provides examples of how this compound could be employed in common synthetic transformations for the construction of complex molecules.

Catalyst or Ligand Applications in Organic Transformations

The structural features of this compound, specifically the presence of both a nitrogen and a sulfur atom with lone pairs of electrons, suggest its potential for applications in catalysis, either as an organocatalyst or as a ligand for transition metals. Chiral thioether ligands have been successfully employed in a range of asymmetric catalytic reactions. researchgate.netrsc.orgrsc.org

Derivatives of this compound, particularly chiral versions, could be synthesized and evaluated as ligands in asymmetric catalysis. The sulfur atom can coordinate to soft transition metals, while the nitrogen atom can act as a secondary coordination site, forming a bidentate ligand. The stereochemistry of such a ligand could influence the enantioselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, or hydrosilylation. The development of chiral phosphorus-thioether ligands has demonstrated the potential of combining a soft sulfur donor with another heteroatom to create effective asymmetric catalysts. rsc.org

Furthermore, the amine functionality itself can be the basis for organocatalysis. Secondary amines are known to catalyze a variety of reactions, including aldol (B89426) and Michael reactions, through the formation of enamine or iminium ion intermediates. While simple cyclic amines have been used for this purpose, the presence of the sulfur atom in the thiolane ring could modulate the catalytic activity and selectivity through steric or electronic effects.

| Catalysis Type | Potential Role of this compound derivative | Example Reaction |

| Asymmetric Transition Metal Catalysis | As a chiral S,N-bidentate ligand | Asymmetric allylic alkylation |

| Organocatalysis | As a secondary amine catalyst | Enamine-catalyzed aldol reaction |

| Organocatalysis | As a precursor to a chiral ammonium (B1175870) salt | Phase-transfer catalysis |

This table outlines potential catalytic applications of this compound and its derivatives based on the known principles of catalysis.

Industrial and Advanced Materials Applications of N Methylthiolan 3 Amine Excluding Pharmaceutical and Biological

Potential in Polymer Chemistry and Material Science

The bifunctional nature of N-methylthiolan-3-amine, possessing both a reactive secondary amine and a thiolane ring, makes it an interesting candidate for a monomer or a modifying agent in the synthesis of advanced polymers.

Furthermore, the thiolane ring itself presents opportunities for polymer synthesis. While the thioether bond in the ring is generally stable, derivatives of tetrahydrothiophene (B86538) can be used in the synthesis of specialty polymers. For instance, substituted thiophenes are precursors to polythiophenes, a class of conductive polymers with applications in organic electronics. nih.gov Although direct polymerization through the saturated thiolane ring of this compound is not straightforward, its structure could be modified to create monomers for novel sulfur-containing polymers. For example, it could serve as a building block for polyamides or polyimides if reacted with appropriate comonomers, leading to polymers with tailored thermal and mechanical properties.

The data below illustrates the general role of amine types in epoxy curing, suggesting a potential place for this compound.

| Amine Type | Reactivity | Typical Curing Conditions | Key Characteristics of Cured Resin |

| Primary Aliphatic Amines | High | Room Temperature | Fast cure, high exotherm, good mechanical properties |

| Secondary Aliphatic Amines | Moderate | Room Temperature or Heat | Slower cure, lower exotherm, can improve flexibility |

| Aromatic Amines | Low | Elevated Temperatures | Excellent chemical and heat resistance, high strength |

| Cycloaliphatic Amines | Moderate | Room Temperature or Heat | Good color stability, good mechanical properties |

This table presents generalized data for classes of amine curing agents.

Applications in Chemical Process Engineering

In the realm of chemical process engineering, the amine functionality of this compound suggests its potential utility in gas treating and as a specialized catalyst.

The following table outlines the general classes of catalysts used in polyurethane foam production, indicating a potential role for amine-based compounds like this compound.

| Catalyst Class | Primary Function | Examples |

| Amine Catalysts | Promotes isocyanate-water (blowing) and isocyanate-polyol (gelling) reactions | Triethylenediamine, Dimethylcyclohexylamine |

| Organometallic Catalysts | Primarily promotes the isocyanate-polyol (gelling) reaction | Stannous octoate, Dibutyltin dilaurate |

| Sulfur-Based Catalysts | Can be used to control reaction rates and final properties | Sulfite salts, Organotin-sulfur compounds |

This table provides a general overview of catalyst types in polyurethane manufacturing.

Role as a Specialty Chemical or Intermediate

Beyond direct applications in materials and processes, this compound is well-suited to serve as a versatile specialty chemical intermediate in organic synthesis. The presence of two distinct functional groups allows for a variety of chemical transformations.

The secondary amine is a nucleophilic site that can undergo a wide range of reactions, including alkylation, acylation, and condensation reactions. This makes it a valuable building block for the synthesis of more complex molecules with tailored properties. For example, it could be a precursor for the synthesis of agrochemicals, corrosion inhibitors, or other performance chemicals where the thiolane moiety is a desired structural feature.

The synthesis of N-substituted 3-aminotetrahydrothiophenes and their derivatives is a field of interest for creating molecules with specific biological or chemical properties. nih.gov The reactivity of this compound allows it to be a starting material for creating a library of derivative compounds for screening in various industrial applications. For instance, its reaction with other functional molecules could lead to the development of novel surfactants, chelating agents, or additives for coatings and adhesives.

The table below summarizes the key reactive sites and potential transformations of this compound, highlighting its role as a chemical intermediate.

| Functional Group | Reactive Site | Potential Chemical Transformations | Potential Products |

| Secondary Amine | Nitrogen Atom | Alkylation, Acylation, Michael Addition, Reductive Amination | Tertiary amines, Amides, More complex amine derivatives |

| Thiolane Ring | Sulfur Atom | Oxidation | Sulfoxides, Sulfones |

| Thiolane Ring | C-H bonds | Halogenation, Functionalization | Substituted thiolane derivatives |

This table outlines the theoretical reactivity of this compound based on its functional groups.

Q & A

Q. What are the recommended synthetic methodologies for N-methylthiolan-3-amine, and how can reaction efficiency be validated?

this compound can be synthesized via reductive amination, a method validated for structurally similar amines. For example, Pd/NiO-catalyzed reductive amination under hydrogen atmosphere (25°C, 10 hours) has achieved >95% yields for analogous compounds. Key steps include substrate mixing, catalyst addition, and purification via filtration/evaporation. Reaction efficiency should be validated using quantitative NMR or GC-MS to confirm purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Prioritize NMR (400 MHz, CDCl) to identify amine protons (δ 1.5–3.0 ppm) and methyl/thiolane substituents. For example, in similar amines, methyl groups resonate near δ 2.2–2.5 ppm, while thiolane ring protons appear as multiplet signals (δ 3.0–4.0 ppm). Complementary techniques like FT-IR (N-H stretch ~3300 cm) and high-resolution mass spectrometry (HRMS) are essential for functional group confirmation and molecular weight validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Strict adherence to PPE (gloves, goggles, lab coats) and engineering controls (fume hoods, closed systems) is mandatory. Amines often exhibit acute toxicity; ensure emergency showers/eyewashes are accessible. Work should be conducted by trained personnel in authorized facilities, with waste managed via certified hazardous disposal services. Note that safety data for related amines emphasize avoiding inhalation/skin contact .

Advanced Research Questions

Q. How can reaction parameters (e.g., catalyst loading, solvent) be optimized to minimize by-products in this compound synthesis?

Systematic optimization via Design of Experiments (DoE) is recommended. For Pd/NiO-catalyzed reactions, catalyst loading (1.1 wt%) and hydrogen pressure (1 atm) are critical. Solvent polarity adjustments (e.g., switching from THF to methanol) may enhance substrate solubility and reduce side reactions. Monitor reaction progress via TLC/GC and characterize by-products using LC-MS .

Q. What methodologies are available to assess the risk of nitrosamine formation during this compound synthesis or storage?

Follow APIC guidelines: (i) Screen raw materials for nitrosating agents (e.g., nitrites) via supplier questionnaires. (ii) Conduct forced degradation studies under acidic/oxidizing conditions to detect N-nitrosamine formation via LC-MS/MS. (iii) Implement strict storage controls (low temperature, inert atmosphere) to mitigate contamination risks .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data for this compound derivatives?

Adopt iterative validation: (i) Cross-check data against PubChem/CAS entries for analogous compounds. (ii) Replicate experiments to rule out procedural errors. (iii) Use computational tools (e.g., Gaussian for NMR chemical shift prediction) to model expected spectra. Discrepancies in NMR signals may indicate stereochemical variations or impurities requiring column chromatography .

Q. What thermodynamic properties (e.g., ΔfH°) are critical for predicting this compound’s stability, and how can they be experimentally determined?

Key properties include gas-phase formation enthalpy (ΔfH°), proton affinity, and heat of combustion. For methylamines, ΔfH° values range from -23 to -45 kJ/mol, determined via calorimetry or computational chemistry (e.g., G4 theory). Stability under thermal stress can be assessed using TGA-DSC to identify decomposition thresholds .

Q. How do substituent effects (e.g., N-methyl vs. N-ethyl) influence the reactivity of thiolan-3-amine derivatives in nucleophilic reactions?

Steric and electronic factors dominate. N-Methyl groups increase steric hindrance but reduce nitrogen’s basicity compared to bulkier substituents. Use Hammett plots to correlate substituent electronic effects with reaction rates (e.g., in acylation). Computational studies (DFT) can map electron density changes at the amine nitrogen to predict nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.